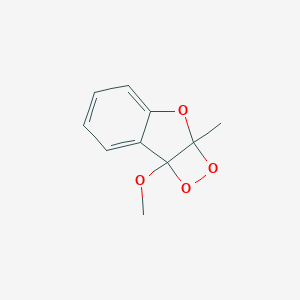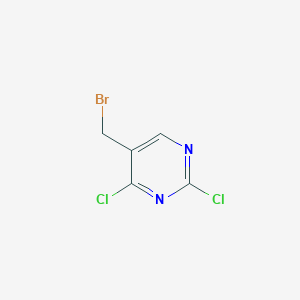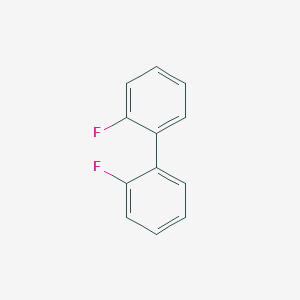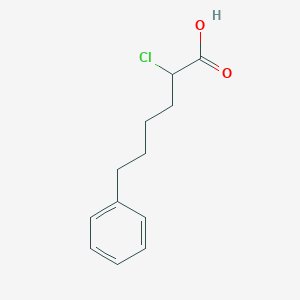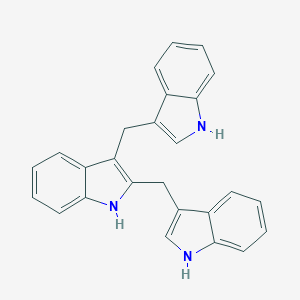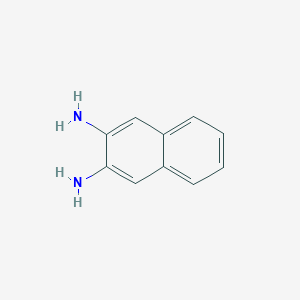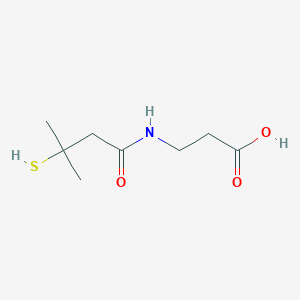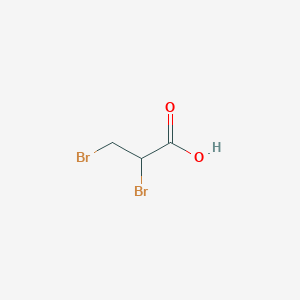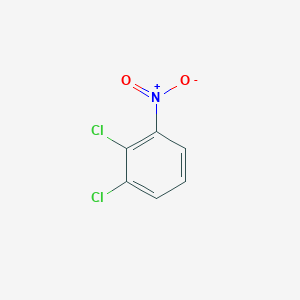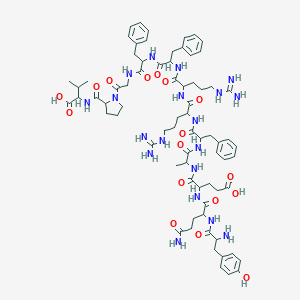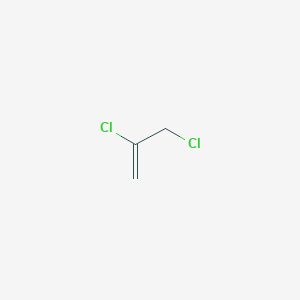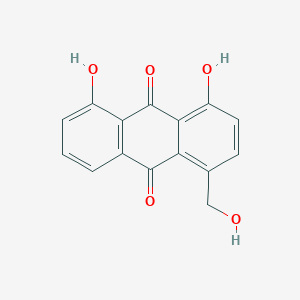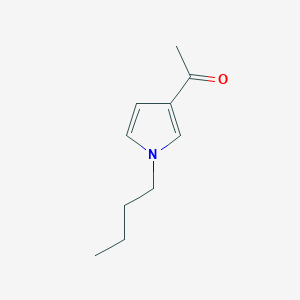
1-Butyl-3-acetyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-acetyl-1H-pyrrole (BAP) is a heterocyclic compound that belongs to the pyrrole family. It is a yellow liquid with a fruity odor and is commonly used in the synthesis of various organic compounds. BAP is a versatile molecule that has been studied for its potential applications in the fields of materials science, organic chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-acetyl-1H-pyrrole is not fully understood, but it is believed to involve the interaction of the molecule with various enzymes and proteins in the body. 1-Butyl-3-acetyl-1H-pyrrole has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to interact with the GABA(A) receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Efectos Bioquímicos Y Fisiológicos
1-Butyl-3-acetyl-1H-pyrrole has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant activity and to inhibit the growth of cancer cells in vitro. 1-Butyl-3-acetyl-1H-pyrrole has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Butyl-3-acetyl-1H-pyrrole has several advantages as a research tool. It is a relatively simple molecule that is easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, 1-Butyl-3-acetyl-1H-pyrrole has several limitations as well. It is highly reactive and can be difficult to handle, particularly in large-scale reactions. It is also relatively expensive, which can limit its use in some research applications.
Direcciones Futuras
There are several potential future directions for research on 1-Butyl-3-acetyl-1H-pyrrole. One area of interest is the development of new synthetic methods for the molecule, which could lead to the discovery of new applications for 1-Butyl-3-acetyl-1H-pyrrole in materials science and organic chemistry. Another area of interest is the study of 1-Butyl-3-acetyl-1H-pyrrole's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Butyl-3-acetyl-1H-pyrrole and its interactions with enzymes and proteins in the body.
Métodos De Síntesis
1-Butyl-3-acetyl-1H-pyrrole can be synthesized using several methods, including the reaction of butylamine with 2,4-pentanedione, the reaction of butylamine with acetylacetone, and the reaction of butylamine with acetic anhydride and acetic acid. The most commonly used method for synthesizing 1-Butyl-3-acetyl-1H-pyrrole is the reaction of butylamine with 2,4-pentanedione.
Aplicaciones Científicas De Investigación
1-Butyl-3-acetyl-1H-pyrrole has been extensively studied for its potential applications in the field of materials science. It has been used as a building block for the synthesis of various organic compounds, including polymers, dendrimers, and liquid crystals. 1-Butyl-3-acetyl-1H-pyrrole has also been studied for its potential applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs).
Propiedades
Número CAS |
133611-43-5 |
|---|---|
Nombre del producto |
1-Butyl-3-acetyl-1H-pyrrole |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-(1-butylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-4-6-11-7-5-10(8-11)9(2)12/h5,7-8H,3-4,6H2,1-2H3 |
Clave InChI |
XTIPOGYBHOAVAF-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC(=C1)C(=O)C |
SMILES canónico |
CCCCN1C=CC(=C1)C(=O)C |
Sinónimos |
Ethanone, 1-(1-butyl-1H-pyrrol-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



